molecular formula C16H14N2OS B2602477 (E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one CAS No. 860788-31-4

(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one

Cat. No. B2602477
CAS RN: 860788-31-4
M. Wt: 282.36
InChI Key: BMKHECMEWDTDLJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. Typically, the reactivity of a compound depends on its functional groups. In this case, the imidazole and thiazole rings, as well as the butenone group, could potentially be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. According to the available resources, this compound has a density of 1.22±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study highlighted the synthesis and evaluation of antimicrobial activity of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety. The compounds exhibited promising antimicrobial activities, assessed by the microbroth dilution technique, and were also evaluated for antituberculosis activity against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010). Another study focused on the synthesis of imidazothiazole derivatives of benzofuran, which revealed some compounds exhibited promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017).

Antitumor and Cytotoxic Activities

Research on imidazo[2,1-b][1,3]thiazoles as potential anticancer agents showed that certain derivatives suppress the growth of kidney cancer cells, with weaker effects on prostate cancer, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). Another study synthesized N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, which were tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors (Ding et al., 2012).

Aldose Reductase Inhibitory Effect

A particular study synthesized and characterized derivatives to evaluate their aldose reductase (AR) inhibitory effect, finding that some derivatives may be considered interesting candidates for future research due to their AR inhibitory activity (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).

Synthesis of Derivatives for Biological Evaluation

Several studies have explored the synthesis of imidazo[2,1-b][1,3]thiazole derivatives for various biological evaluations, including antimicrobial, antifungal, and antitumor activities. These studies contribute to the understanding of the compound's potential in drug development and its role in medicinal chemistry (Various Authors, 1974-2020).

properties

IUPAC Name

(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-3-6-13(7-4-11)15-14(8-5-12(2)19)18-9-10-20-16(18)17-15/h3-10H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKHECMEWDTDLJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.